- Molecular hybridization approach for phenothiazine incorporated 1,2,3-triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studies, European Journal of Medicinal Chemistry, 2019, 168, 263-282

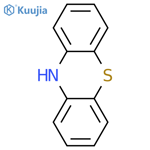

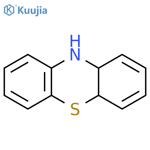

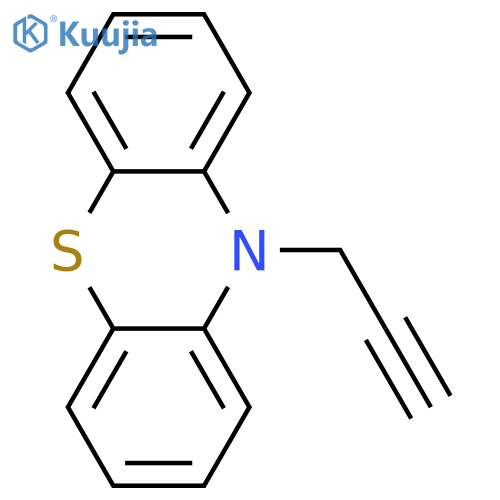

Cas no 4282-78-4 (N-Propargyl Phenothiazine)

N-Propargyl Phenothiazine structure

Nome do Produto:N-Propargyl Phenothiazine

N.o CAS:4282-78-4

MF:C15H11NS

MW:237.319542169571

CID:1064941

N-Propargyl Phenothiazine Propriedades químicas e físicas

Nomes e Identificadores

-

- N-Propargyl Phenothiazine

- 10-(2-Propyn-1-yl)-10H-phenothiazine

- 10-PROPARGYLPHENOTHIAZINE

- N-Propargyl Phenothi

- 10-prop-2-ynylphenothiazine

- Promethazine Impurity 6

- 10-(2-Propyn-1-yl)-10H-phenothiazine (ACI)

- 10H-Phenothiazine, 10-(2-propynyl)- (9CI)

- Phenothiazine, 10-(2-propynyl)- (6CI, 7CI, 8CI)

- N-Propargylphenothiazine

-

- Inchi: 1S/C15H11NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h1,3-10H,11H2

- Chave InChI: HKJXSXLOBLUWBF-UHFFFAOYSA-N

- SMILES: C#CCN1C2C(=CC=CC=2)SC2C1=CC=CC=2

Propriedades Computadas

- Massa Exacta: 237.06100

Propriedades Experimentais

- PSA: 28.54000

- LogP: 3.98750

N-Propargyl Phenothiazine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | P767370-2g |

N-Propargyl Phenothiazine |

4282-78-4 | 2g |

$442.00 | 2023-05-17 | ||

| TRC | P767370-10 g |

N-Propargyl Phenothiazine |

4282-78-4 | 10g |

1540.00 | 2021-07-19 | ||

| TRC | P767370-1g |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

$ 195.00 | 2022-06-03 | ||

| TRC | P767370-1000mg |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

$242.00 | 2023-05-17 | ||

| TRC | P767370-1 g |

N-Propargyl Phenothiazine |

4282-78-4 | 1g |

195.00 | 2021-07-19 | ||

| TRC | P767370-5 g |

N-Propargyl Phenothiazine |

4282-78-4 | 5g |

870.00 | 2021-07-19 | ||

| TRC | P767370-10g |

N-Propargyl Phenothiazine |

4282-78-4 | 10g |

$1877.00 | 2023-05-17 | ||

| TRC | P767370-500mg |

N-Propargyl Phenothiazine |

4282-78-4 | 500mg |

$ 135.00 | 2023-09-06 | ||

| TRC | P767370-2 g |

N-Propargyl Phenothiazine |

4282-78-4 | 2g |

360.00 | 2021-07-19 | ||

| TRC | P767370-5g |

N-Propargyl Phenothiazine |

4282-78-4 | 5g |

$1062.00 | 2023-05-17 |

N-Propargyl Phenothiazine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt

1.2 8 h, rt

1.3 Reagents: Water ; cooled

1.2 8 h, rt

1.3 Reagents: Water ; cooled

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: Toluene ; 30 min, rt

1.2 Solvents: Toluene ; 24 h, reflux

1.2 Solvents: Toluene ; 24 h, reflux

Referência

- Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide-Isocyanide Cross Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from Phenothiazine Moiety, ACS Omega, 2023, 8(12), 11039-11064

Método de produção 3

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 4 h, rt

Referência

- One-Pot Regioselective Synthesis of Some Novel Isoxazole-Phenothiazine Hybrids and Their Antibacterial Activity, Russian Journal of General Chemistry, 2020, 90(3), 470-475

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 6 h, reflux

Referência

- Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors, European Journal of Medicinal Chemistry, 2019, 165, 309-322

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 30 min, rt

1.2 24 h, rt

1.2 24 h, rt

Referência

- Development of a Focused Library of Triazole-Linked Privileged-Structure-Based Conjugates Leading to the Discovery of Novel Phenotypic Hits against Protozoan Parasitic Infections, ChemMedChem, 2018, 13(7), 678-683

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: Toluene ; rt → 110 °C; 20 h, 110 °C

Referência

- Synthesis of Molecular Dyads and Triads Based Upon N-Annulated Perylene Diimide Monomers and Dimers, European Journal of Organic Chemistry, 2018, 2018(48), 6933-6943

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 15 h, rt

1.2 Solvents: Dimethylformamide ; 20 min, rt; 6 h, rt

1.2 Solvents: Dimethylformamide ; 20 min, rt; 6 h, rt

Referência

- Renewable SiO2 as support for NiO catalyst for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azide-alkyne cycloaddition in aqueous media, Molecular Catalysis, 2022, 521,

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ; 15 min

1.2 Solvents: Dimethylformamide ; 20 min; 6 h, rt

1.2 Solvents: Dimethylformamide ; 20 min; 6 h, rt

Referência

- Unravel the surface active sites on Cu/MgLaO solid base catalyst by DRIFT spectroscopy and adsorption techniques for the synthesis of triazoles by click reaction, Molecular Catalysis, 2019, 476,

N-Propargyl Phenothiazine Raw materials

N-Propargyl Phenothiazine Preparation Products

N-Propargyl Phenothiazine Literatura Relacionada

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

4282-78-4 (N-Propargyl Phenothiazine) Produtos relacionados

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 172483-74-8(4-(3-Bromopropyl)iodobenzene)

- 1803604-97-8(Methyl 2-Benzyl(2-methoxyethyl)aminoacetate)

- 894924-97-1(8-(4-methylbenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro4.5deca-1,3-diene)

- 175844-68-5((1R,6S)-7,7-dimethyl-2-azabicyclo4.1.1octan-3-one hydrochloride)

- 55-96-9(1,3-Propanediyl Bismethanethiosulfonate)

- 1567624-24-1(2,4-dichloro-7-methyl-pyrido[3,2-d]pyrimidine)

- 815-46-3(2,2,2-Trifluoro-N-propylacetimidamide)

- 1806932-77-3(Ethyl 2-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-5-carboxylate)

- 1243385-34-3(2-Chloro-4-cyclopropoxypyridin-3-amine)

Fornecedores recomendados

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente

Shanghai Aoguang Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

上海贤鼎生物科技有限公司

Membro Ouro

CN Fornecedor

A granel